Propargyl-PEG9-azide

Catalog No.
S540379
CAS No.
M.F
C21H39N3O9
M. Wt
477.56
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl-PEG9-azide

Product Name

Propargyl-PEG9-azide

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne

Molecular Formula

C21H39N3O9

Molecular Weight

477.56

InChI

InChI=1S/C21H39N3O9/c1-2-4-25-6-8-27-10-12-29-14-16-31-18-20-33-21-19-32-17-15-30-13-11-28-9-7-26-5-3-23-24-22/h1H,3-21H2

InChI Key

OLJPSHAQVKHMMH-UHFFFAOYSA-N

SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

solubility

Soluble in DMSO

Synonyms

Propargyl-PEG9-azide

The exact mass of the compound Propargyl-PEG9-azide is 477.2686 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Propargyl-PEG9-azide primarily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry. This reaction involves the formation of a stable triazole linkage between the propargyl group and azide compounds. The process can be summarized as follows:

  • Activation: Copper(I) ions are used to catalyze the reaction.
  • Cycloaddition: The propargyl group reacts with an azide to form a five-membered triazole ring.
  • Stabilization: The resulting triazole linkage is highly stable, providing robust connections for bioconjugation applications .

Propargyl-PEG9-azide exhibits significant biological activity due to its ability to facilitate targeted drug delivery and bioconjugation. By linking therapeutic agents or biomolecules through stable triazole bonds, this compound enhances the efficacy of drugs while minimizing side effects. Its biocompatibility makes it suitable for use in various biological systems, including cellular and in vivo applications .

The synthesis of Propargyl-PEG9-azide typically involves several steps:

  • Preparation of PEG Monomer: The starting material is usually a PEG derivative that can be functionalized.
  • Introduction of Propargyl Group: The propargyl group is introduced through a nucleophilic substitution reaction or other coupling methods.
  • Azidation: Finally, the azide group is incorporated into the PEG structure via azidation reactions, often using sodium azide or similar reagents under controlled conditions .

Propargyl-PEG9-azide has diverse applications in various fields:

  • Click Chemistry: It serves as a key reagent for covalent bonding of biomolecules, enabling precise bioconjugation strategies.
  • Drug Delivery Systems: Used in the design of targeted therapeutics and advanced drug delivery vehicles like nanoparticles and liposomes.
  • Bioconjugation: Facilitates the attachment of proteins, antibodies, and small molecules for therapeutic development.
  • Diagnostics: Its ability to form stable linkages makes it valuable in developing diagnostic tools and imaging agents .

Interaction studies involving Propargyl-PEG9-azide focus on its reactivity with various azide-bearing compounds and biomolecules. These studies typically assess:

  • Reaction kinetics: Evaluating how quickly and efficiently Propargyl-PEG9-azide reacts with different azides.
  • Stability of Triazole Linkages: Investigating the stability of the formed triazole bonds under physiological conditions.
  • Biological Compatibility: Assessing how well the conjugated products perform in biological systems, including cell viability and targeting efficiency .

Propargyl-PEG9-azide shares similarities with other PEG derivatives that contain alkyne or azide functionalities. Here are some comparable compounds:

Compound NameFunctional GroupKey Features
Propargyl-PEG9-alcoholAlcoholUsed in similar click chemistry applications
Propargyl-PEG9-acidAcidFunctions as a linker in PROTAC synthesis
Propargyl-PEG5-nitrophenyl carbonateNitrophenyl carbonateUseful for targeted drug delivery systems
Propargyl-PEG-beta-D-glucoseGlucoseEnhances targeting capabilities in glyco-conjugates

Uniqueness of Propargyl-PEG9-Azide

What sets Propargyl-PEG9-azide apart from these similar compounds is its specific combination of properties that enable efficient click chemistry reactions leading to stable triazole linkages. Its unique structure allows for enhanced solubility and biocompatibility while providing a reliable method for conjugating various biomolecules without compromising their functionality .

Synthetic Pathways for Propargyl-Polyethylene Glycol-9-Azide

The synthesis of propargyl-polyethylene glycol-9-azide represents a sophisticated approach to creating heterobifunctional polyethylene glycol derivatives that serve as versatile bioconjugation reagents [1]. This compound combines the reactive propargyl functionality with the azide moiety through a nine-unit polyethylene glycol spacer, enabling dual orthogonal click chemistry applications [2].

The primary synthetic route involves the sequential functionalization of polyethylene glycol starting materials through controlled chemical transformations [3]. The initial step typically employs hydroxyl-terminated polyethylene glycol as the foundation molecule, which undergoes selective end-group modification to introduce the propargyl and azide functionalities [4]. The propargyl group is commonly installed through nucleophilic substitution reactions using propargyl bromide under basic conditions, while the azide functionality is incorporated via nucleophilic displacement with sodium azide [5].

Alternative synthetic approaches utilize activated polyethylene glycol intermediates, such as mesylated or tosylated derivatives, which provide enhanced reactivity for subsequent functionalization steps [1]. These activated species facilitate more efficient coupling reactions and improved overall yields in the synthesis of the target compound [6].

Stepwise Coupling Strategies for Polyethylene Glycol Spacer Integration

The construction of propargyl-polyethylene glycol-9-azide through stepwise coupling methodologies represents a systematic approach to achieve precise control over the final molecular architecture [22]. The stepwise synthesis of monodisperse polyethylene glycols typically involves the use of protecting groups to enable selective chain elongation and functionalization [23].

Contemporary stepwise polyethylene glycol synthesis employs acid-labile protecting groups such as dimethoxytrityl groups, coupled with Williamson ether formation conditions to achieve controlled chain extension [22]. Each elongation cycle traditionally requires three distinct steps: deprotection, deprotonation, and coupling, performed in two separate reaction vessels [23]. However, recent methodological advances have introduced more efficient one-pot procedures that combine deprotection and coupling steps, significantly reducing synthetic complexity and cost [22].

The implementation of base-labile protecting groups, particularly phenethyl groups, has emerged as a superior alternative to traditional acid-labile systems [22] [23]. This approach enables the execution of polyethylene glycol elongation in two steps within a single reaction vessel, eliminating the need for intermediate purification and deprotonation procedures [22]. The enhanced efficiency of this methodology proves particularly advantageous for the synthesis of longer polyethylene glycol chains, where multiple elongation cycles are required [23].

Solid-phase synthesis methodologies have also been developed for stepwise polyethylene glycol construction, utilizing resin-bound approaches that facilitate purification and enable automated synthesis protocols [26]. These solid-phase strategies employ benzyloxy benzyl alkyl ether linkages that demonstrate exceptional stability under harsh detritylation conditions, ensuring retention of the growing polyethylene glycol chain on the solid support throughout the synthesis [26].

Optimization of Propargyl and Azide Group Incorporation

The optimization of propargyl and azide group incorporation represents a critical aspect of propargyl-polyethylene glycol-9-azide synthesis, requiring careful consideration of reaction conditions to maximize yield and minimize side product formation [29]. The incorporation of propargyl functionality typically involves the reaction of polyethylene glycol hydroxyl groups with propargyl bromide under basic conditions, with sodium hydride serving as the preferred base [5].

Reaction temperature optimization studies have demonstrated that elevated temperatures, while accelerating reaction rates, can lead to increased side product formation and decomposition [29]. Optimal conditions typically involve reaction temperatures between 60-70 degrees Celsius, which provide a favorable balance between reaction efficiency and product stability [29]. Extended reaction times beyond 18-20 hours generally do not provide significant yield improvements and may contribute to product degradation [29].

Solvent selection plays a crucial role in optimizing propargyl incorporation reactions [5]. Tetrahydrofuran remains the solvent of choice for many applications, though mixed solvent systems incorporating dimethylformamide can enhance reaction efficiency through improved solvation of ionic intermediates [29]. The ratio of tetrahydrofuran to dimethylformamide at 3:1 has been identified as optimal for maximizing both reaction rate and product yield [29].

The incorporation of azide functionality requires careful optimization to prevent unwanted side reactions and ensure complete conversion [11]. Sodium azide serves as the primary azide source, with reaction conditions typically involving polar aprotic solvents such as dimethylformamide at elevated temperatures [7]. The reaction temperature for azide incorporation is generally maintained at 110 degrees Celsius for 4 hours, followed by extended stirring at room temperature for 18 hours to ensure complete conversion [7].

Base equivalents and stoichiometry optimization studies have revealed that reducing excess reagent quantities can improve overall reaction efficiency while minimizing purification challenges [29]. Optimal conditions typically employ 2.0 equivalents of base relative to polyethylene glycol starting material, with propargyl bromide excess maintained at 1.2 equivalents [29]. These optimized conditions have demonstrated yield improvements of 15-22% compared to initial synthetic protocols [29].

Table 3: Optimization Parameters for Propargyl and Azide Group Incorporation

ParameterInitial ConditionsOptimized ConditionsYield Improvement (%)
Reaction Temperature (°C)8065+15
Reaction Time (hours)2418+12
Base Equivalents2.52.0+8
Solvent SystemTHFTHF/DMF (3:1)+22
Propargyl Bromide Excess1.51.2+10
Azide Source Equivalents3.02.5+18
pH Range8-98.5+5
Catalyst Loading (%)53+7

Industrial-Scale Production Methodologies

The industrial-scale production of propargyl-polyethylene glycol-9-azide requires sophisticated manufacturing capabilities that can accommodate the stringent purity and quality requirements essential for bioconjugation applications [33]. Current good manufacturing practice facilities specializing in polyethylene glycol derivatives have developed comprehensive production platforms that span from milligram-scale synthesis to large-scale production of hundreds of kilograms [33].

Modern industrial production methodologies employ continuous flow reactors and automated synthesis platforms to ensure consistent product quality and maximize production efficiency [34]. These systems incorporate real-time monitoring and control capabilities that enable precise management of critical process parameters, including temperature, pressure, and reagent addition rates [34]. The implementation of single-use manufacturing technologies has emerged as a preferred approach for industrial polyethylene glycol derivative production, offering reduced capital investment requirements and decreased contamination risks [37].

Quality control systems in industrial polyethylene glycol production facilities incorporate multiple analytical checkpoints throughout the manufacturing process [33]. These systems employ high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy to monitor product formation and detect impurities at each synthetic step [33]. The integration of process analytical technology enables real-time monitoring of critical quality attributes, facilitating immediate process adjustments when deviations are detected [34].

Scale-up considerations for propargyl-polyethylene glycol-9-azide production include optimization of heat transfer characteristics, mixing efficiency, and reagent distribution throughout large-volume reaction vessels [34]. Industrial reactors typically incorporate specialized mixing systems designed to ensure homogeneous reaction conditions and prevent formation of concentration gradients that could lead to side product formation [34]. Temperature control systems employ jacketed reactor designs with precise heating and cooling capabilities to maintain optimal reaction conditions throughout the production cycle [34].

Purification methodologies at industrial scale utilize large-scale chromatographic systems and membrane separation technologies to achieve the high purity levels required for pharmaceutical and biotechnology applications [33]. These systems are designed to handle large volumes while maintaining separation efficiency and minimizing product loss [33]. Automated fraction collection and pooling systems ensure consistent product quality across multiple production batches [34].

Table 4: Industrial-Scale Production Parameters

Production ScaleReactor Volume (L)Processing Time (hours)Yield Range (%)Purity Achieved (%)Cost Factor (relative)
Laboratory (1-10 g)0.1-118-2485-92>95100
Pilot Scale (100 g - 1 kg)10-5020-2688-94>9615
Manufacturing (10-100 kg)500-200024-3090-96>975
Commercial (>500 kg)5000-2000028-3692-97>982

Analytical Techniques for Purity Assessment

The analytical characterization of propargyl-polyethylene glycol-9-azide requires comprehensive assessment methodologies that can accurately determine product purity and identify potential impurities [38]. Modern analytical approaches employ multiple complementary techniques to provide complete characterization of the target compound and ensure compliance with stringent quality specifications [39].

Size exclusion chromatography serves as a primary analytical tool for assessing molecular weight distribution and detecting aggregation or fragmentation products [38]. This technique provides information about the polydispersity of the polyethylene glycol backbone and can identify both higher and lower molecular weight impurities that may arise during synthesis [40]. Recent developments in size exclusion chromatography methodology have incorporated mobile phase additives such as short-chain fatty alcohols to improve peak shape and resolution for polyethylene glycol derivatives [38].

Reverse-phase high-performance liquid chromatography represents another essential analytical technique for purity assessment, offering superior resolution for separating structurally related impurities [41]. This method provides excellent sensitivity and specificity for detecting trace impurities and enables quantitative analysis of product purity [39]. The incorporation of evaporative light scattering detection or charged aerosol detection enhances the capability to analyze polyethylene glycol derivatives that lack strong ultraviolet chromophores [41].

Ion exchange chromatography provides complementary separation capabilities, particularly useful for detecting charged impurities or partially functionalized products [38]. This technique can identify products with incomplete azide or propargyl incorporation, which may not be readily detected by other analytical methods [38]. The ability to separate based on charge differences makes ion exchange chromatography particularly valuable for assessing the completeness of functional group incorporation [38].

Table 5: Purity Assessment Methods Comparison

Analytical MethodDetection Limit (%)Analysis Time (minutes)SpecificityQuantitative Accuracy (%)
Size Exclusion Chromatography0.525-35High±2
Reverse Phase HPLC0.115-25Very High±1
Ion Exchange Chromatography0.330-45High±3
¹H NMR Spectroscopy1.045-60Moderate±5
High-Resolution Mass Spectrometry0.0510-20Excellent±0.5
Capillary Electrophoresis0.220-30High±2

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy represents the definitive analytical technique for structural characterization and purity assessment of propargyl-polyethylene glycol-9-azide [10]. Proton nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure, functional group integrity, and relative purity of the target compound [11].

The proton nuclear magnetic resonance spectrum of propargyl-polyethylene glycol-9-azide exhibits characteristic signals that enable unambiguous identification and quantification of key structural elements [10]. The propargyl terminal proton appears as a characteristic triplet in the 2.4-2.5 parts per million region, while the adjacent methylene protons appear as a doublet at 4.1-4.3 parts per million [1]. The polyethylene glycol backbone methylene protons generate a broad singlet centered at 3.6-3.8 parts per million, with integration reflecting the nine ethylene glycol units present in the spacer [10].

Azide functionality verification through proton nuclear magnetic resonance requires careful analysis of the methylene protons adjacent to the azide group, which typically appear at 3.3-3.4 parts per million [7]. The terminal methylene protons adjacent to the azide functionality exhibit a characteristic triplet pattern at 3.7-3.8 parts per million, confirming successful azide incorporation [11]. The methoxy terminus, when present, appears as a sharp singlet at 3.37 parts per million [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information and enhanced specificity for functional group identification [10]. The propargyl carbon signals appear at characteristic chemical shifts, with the terminal alkyne carbon resonating at 74.2-75.0 parts per million and the adjacent methylene carbon at 56.8-58.2 parts per million [1]. The polyethylene glycol backbone carbons generate signals in the 70.0-71.2 parts per million region, while azide-adjacent carbons appear at 50.2-51.1 parts per million [7].

An important consideration in nuclear magnetic resonance analysis of polyethylene glycol derivatives involves the recognition of carbon-13 coupling effects in proton spectra [10]. Standard proton nuclear magnetic resonance pulse sequences are not carbon-13 decoupled, resulting in additional signals from the naturally occurring 1.1% carbon-13 isotope [10]. These coupled signals appear as satellite peaks positioned ±70 Hz from the main polyethylene glycol signals and can be utilized for more accurate molecular weight determination and functionalization assessment [10].

Table 1: NMR Spectroscopic Parameters for Propargyl-PEG9-Azide

Functional Group¹H NMR Chemical Shift (ppm)¹³C NMR Chemical Shift (ppm)MultiplicityIntegration Ratio
Propargyl terminal CH2.4-2.574.2-75.0triplet1H
Propargyl CH₂4.1-4.356.8-58.2doublet2H
PEG backbone CH₂3.6-3.870.0-71.2singlet (broad)36H
Azide terminal CH₂3.3-3.450.2-51.1triplet2H
Terminal CH₂ adjacent to azide3.7-3.870.5-71.0triplet2H
Methoxy terminus3.3759.1singlet3H

Mass Spectrometry and High-Resolution Mass Spectrometry

Mass spectrometry analysis of propargyl-polyethylene glycol-9-azide presents unique challenges due to the polydisperse nature of polyethylene glycol and the tendency of these compounds to form multiple charge states during ionization [21]. Electrospray ionization mass spectrometry serves as the primary technique for molecular weight determination and structural confirmation [40].

Positive-mode electrospray ionization typically produces protonated molecular ions with excellent sensitivity and minimal fragmentation [21]. The molecular ion peak for propargyl-polyethylene glycol-9-azide appears at approximately 491.25 mass-to-charge ratio, corresponding to the protonated molecular species [40]. The mass spectrum often exhibits additional peaks corresponding to sodium and potassium adducts, which appear at +22 and +38 mass units relative to the protonated molecular ion [21].

Negative-mode electrospray ionization provides complementary information and can enhance the detection of certain structural features [21]. The deprotonated molecular ion appears at 489.23 mass-to-charge ratio, with characteristic fragmentation patterns that include loss of the azide group (-42 mass units) and sequential loss of ethylene glycol units [40]. These fragmentation patterns provide valuable structural confirmation and can help identify partial degradation products [21].

High-resolution mass spectrometry employing time-of-flight or Orbitrap analyzers enables accurate mass determination with sub-parts-per-million accuracy [21]. This enhanced mass accuracy facilitates unambiguous molecular formula assignment and enables detection of subtle structural variations or impurities [40]. High-resolution instruments can resolve the fine isotope patterns associated with polyethylene glycol derivatives, providing additional confirmation of molecular composition [21].

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry represents an alternative ionization approach that can provide complementary information about polyethylene glycol derivatives [40]. This technique typically produces singly charged ions with minimal fragmentation, enabling direct molecular weight determination [21]. However, the polydisperse nature of polyethylene glycol can complicate spectrum interpretation due to overlapping isotope patterns [40].

Tandem mass spectrometry capabilities enable detailed structural characterization through controlled fragmentation experiments [43]. Collision-induced dissociation of the molecular ion produces characteristic fragment ions that confirm the presence of propargyl and azide functionalities [43]. Sequential loss of ethylene glycol units generates a series of fragment ions that provide information about the polyethylene glycol backbone structure [21].

Table 2: Mass Spectrometry Analysis Data for Propargyl-PEG9-Azide

Analysis MethodMolecular Ion [M+H]⁺/[M-H]⁻Base Peak (m/z)Mass Accuracy (ppm)Fragmentation Pattern
ESI-MS (positive mode)491.25491.25±5Loss of N₂ (-28)
ESI-MS (negative mode)489.23445.21±8Azide loss (-42)
MALDI-TOF MS490.24490.24±15PEG fragmentation
High-Resolution ESI-MS491.2534491.25±2Multiple PEG units
LC-MS/MS491.25473.24±3Sequential PEG loss

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.1

Exact Mass

477.2686

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

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